molecular formula C13H17N5O2S B12175555 N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12175555
M. Wt: 307.37 g/mol
InChI Key: XPYLFUMTRCSZGL-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a tetrazole ring, a cyclopentathiophene core, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the cyclopentathiophene core, which is then functionalized to introduce the tetrazole ring and the methoxypropyl side chain. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials .

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its tetrazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors could make it useful in treating certain diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, altering their activity and leading to physiological changes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of a cyclopentathiophene core and a methoxypropyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H17N5O2S/c1-20-7-3-6-14-12(19)11-9-4-2-5-10(9)21-13(11)18-8-15-16-17-18/h8H,2-7H2,1H3,(H,14,19)

InChI Key

XPYLFUMTRCSZGL-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

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